REACTION_CXSMILES
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C([O:8][C:9]1[C:10]([S:15]([NH2:18])(=[O:17])=[O:16])=[N:11][CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1>[Pd].CO>[OH:8][C:9]1[C:10]([S:15]([NH2:18])(=[O:17])=[O:16])=[N:11][CH:12]=[CH:13][CH:14]=1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 23.8 of hydrogen have been absorbed
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Type
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FILTRATION
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Details
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the catalyst is filtered off
|
Type
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CUSTOM
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Details
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After evaporation of the methanol, 3-hydroxypyrid-2-ylsulfonamide
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Name
|
|
Type
|
|
Smiles
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OC=1C(=NC=CC1)S(=O)(=O)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |